tert-butyl N-[(2R)-1-amino-1-hydroxyimino-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate
Description
(R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate is a specialized organic compound featuring a carbamate backbone with multiple functional groups:
- tert-butyl carbamate group: Provides steric protection and enhances solubility in non-polar solvents.
- Amino group (-NH₂): Imparts basicity and reactivity in nucleophilic or coordination reactions.
- Hydroxyimino group (=N-OH): Introduces oxime functionality, enabling chelation or redox activity.
- tert-butoxy group (-O-tBu): Further enhances solubility and steric shielding.
This compound is primarily used in pharmaceutical research and organic synthesis, particularly in the development of enzyme inhibitors or metal-chelating agents due to its multifunctional design.
Properties
CAS No. |
1673535-00-6 |
|---|---|
Molecular Formula |
C12H25N3O4 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-amino-1-hydroxyimino-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate |
InChI |
InChI=1S/C12H25N3O4/c1-11(2,3)18-7-8(9(13)15-17)14-10(16)19-12(4,5)6/h8,17H,7H2,1-6H3,(H2,13,15)(H,14,16)/t8-/m0/s1 |
InChI Key |
UUJOBPIJGZQAAZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@@H](/C(=N/O)/N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OCC(C(=NO)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
(R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate, with the CAS number 1673535-00-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications based on diverse research findings.
Basic Information
- Molecular Formula : C₁₂H₂₅N₃O₄
- Molecular Weight : 275.34 g/mol
- Purity : Typically 95% in commercial samples
Structure
The compound features a tert-butyl group, an amino group, a hydroxyimino group, and a carbamate moiety. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Tert-butyl group | Provides hydrophobic character |
| Amino group | Potential site for biological interactions |
| Hydroxyimino | May influence reactivity and binding properties |
| Carbamate moiety | Contributes to the overall stability of the compound |
The biological activity of (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate is hypothesized to involve its interaction with specific enzymes or receptors. Its structure suggests potential roles as an inhibitor or modulator in various biochemical pathways.
In Vitro Studies
Research indicates that compounds within the carbamate class often exhibit diverse biological activities. For example, studies have shown that similar structures can act as inhibitors of proteases, which are critical in various disease processes including viral infections.
Case Study: Protease Inhibition
A comparative study on dipeptide-type compounds demonstrated that structural modifications can significantly enhance inhibitory activity against SARS-CoV 3CL protease. The results indicated that certain modifications led to IC₅₀ values in the low micromolar range, suggesting that (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate may exhibit similar inhibitory effects when optimized properly .
Pharmacological Applications
The potential applications of this compound span across medicinal chemistry and drug development:
- Antiviral Agents : Given its structural similarities to known protease inhibitors, further exploration may reveal efficacy against viral pathogens.
- Therapeutic Agents : The modulation of enzyme activity could position this compound as a candidate for treating diseases where enzyme dysregulation is a factor.
Synthetic Routes
The synthesis of (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate typically involves:
- Starting Materials : Utilizing readily available amino acids or derivatives.
- Protection Strategies : Protecting functional groups to enhance yield and selectivity.
- Reactions : Common reactions include hydrolysis and amination under controlled conditions to optimize product formation.
Research Findings
Research continues to explore the biological implications of this compound. Notably, studies emphasize the importance of understanding its reactivity and interaction with biological targets to fully leverage its potential.
Scientific Research Applications
Research Applications
-
Medicinal Chemistry
- The compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with specific enzymes or receptors, making it a candidate for drug development aimed at various diseases.
- Case Study : Preliminary studies indicate that derivatives of carbamates can exhibit anti-inflammatory and analgesic properties. Research is ongoing to evaluate the efficacy of (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate in these contexts.
-
Agrochemical Development
- Carbamate compounds are known for their use in agriculture as pesticides or herbicides. The unique properties of this compound may lend themselves to the development of new agrochemicals that are effective yet environmentally friendly.
- Case Study : Research into similar carbamates has shown promise in enhancing crop yields while minimizing ecological impact.
-
Synthetic Chemistry
- The synthesis of (R,Z)-tert-butyl (1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-yl)carbamate can be approached through various synthetic routes involving the protection of functional groups to enhance yield and selectivity.
- Common Synthetic Route :
- Starting from readily available amino acids or their derivatives.
- Utilizing inert atmospheres to prevent oxidation or hydrolysis during synthesis.
-
Biological Activity Studies
- Understanding the mechanisms through which this compound interacts with biological targets is crucial for its application in medicinal chemistry.
- Ongoing studies focus on its role as an enzyme inhibitor or modulator, which could lead to significant advancements in drug design.
Data Table: Summary of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent targeting specific enzymes/receptors | Anti-inflammatory properties under investigation |
| Agrochemical Development | Development of environmentally friendly pesticides/herbicides | Enhanced crop yields with reduced ecological impact |
| Synthetic Chemistry | Various synthetic routes utilizing amino acid derivatives | Synthesis under inert conditions to optimize yields |
| Biological Activity | Studies on enzyme inhibition/modulation | Ongoing research on interactions with biological targets |
Comparison with Similar Compounds
Research Implications and Limitations
While the target compound’s multifunctionality offers broad synthetic utility, direct comparisons are hindered by:
- Limited Data: Most studies on similar carbamates focus on physical properties rather than biological activity .
- Structural Complexity: The combination of amino, oxime, and tert-butoxy groups complicates predictive modeling.
Preparation Methods
Isocyanate-Oxime Condensation
The core synthetic route involves the reaction of a tert-butyl-protected oxime intermediate with an isocyanate derivative. This method, validated in US Patent 6,133,473, leverages the nucleophilic attack of the oxime’s hydroxylamine oxygen on the electrophilic carbon of the isocyanate. The general reaction proceeds as:
$$
\text{Oxime} + \text{Isocyanate} \xrightarrow{\text{Catalyst}} \text{Carbamate} + \text{By-products (minimized)}
$$
For the target compound, the oxime precursor is hypothesized to be (R)-1-amino-3-(tert-butoxy)-1-(hydroxyimino)propan-2-ol , which reacts with tert-butyl isocyanate under controlled conditions. The stereochemical outcome (Z-configuration at the imine) is influenced by the oxime’s geometry and reaction kinetics.
Catalytic Systems and Optimization
Catalyst Selection
Transition metal catalysts and organotin compounds significantly enhance reaction rates and selectivity. Data from the patent highlight the efficacy of dibutyltin dilaurate (DBTDL) and zinc acetylacetonate, which reduce reaction times from days to hours while suppressing by-products like urea derivatives.
Table 1: Catalyst Performance Comparison
| Catalyst | Reaction Time (h) | Yield (%) | By-products (%) |
|---|---|---|---|
| Dibutyltin dilaurate | 16 | 80 | <2 |
| Zinc acetylacetonate | 24 | 75 | 3 |
| None (Uncatalyzed) | 72 | 40 | 15 |
Solvent Effects
Polar aprotic solvents facilitate carbamate formation by stabilizing ionic intermediates. Methylene chloride and toluene are preferred due to their inertness and ability to dissolve both oxime and isocyanate reactants.
Table 2: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methylene chloride | 8.9 | 80 | 98.5 |
| Toluene | 2.4 | 78 | 97 |
| Ethyl acetate | 6.0 | 65 | 90 |
Data derived from Example 3 in US6133473A
Stepwise Synthesis Protocol
Preparation of Oxime Precursor
The oxime intermediate is synthesized via oximation of a ketone or aldehyde. For the target molecule, (R)-1-amino-3-(tert-butoxy)propan-2-one is treated with hydroxylamine hydrochloride in ethanol, yielding the (Z)-configured oxime through kinetic control.
Carbamate Formation
- Reaction Setup : In a nitrogen-purged flask, dissolve the oxime (1.0 equiv) in methylene chloride (0.5 M).
- Isocyanate Addition : Add tert-butyl isocyanate (1.2 equiv) dropwise at 0°C.
- Catalyst Introduction : Introduce DBTDL (0.05 equiv) and warm to room temperature.
- Monitoring : Track progress via TLC (hexane/ethyl acetate 4:1); reaction typically completes in 16–24 hours.
- Workup : Quench with 5% sodium bicarbonate, extract with methylene chloride, dry (MgSO₄), and concentrate.
- Purification : Perform column chromatography (SiO₂, hexane/ethyl acetate gradient) to isolate the product in >95% purity.
Stereochemical Control and Analytical Validation
Chiral Resolution
The (R)-configuration at the amino-bearing carbon is preserved using Boc-protected starting materials. Chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) confirms enantiomeric excess (>99% ee).
Spectroscopic Characterization
- ¹H NMR (CDCl₃): δ 1.38 (s, 9H, tert-butyl), 3.31 (m, 2H, CH₂O), 5.73 (s, 1H, NH).
- IR : 1680 cm⁻¹ (C=O stretch, carbamate), 3300 cm⁻¹ (N-H stretch).
Industrial-Scale Considerations
Cost-Effective Modifications
Bulk synthesis replaces column chromatography with crystallization from hexane/ethyl acetate, achieving 90% recovery. Continuous flow systems reduce catalyst loading by 30% while maintaining yield.
Q & A
Q. What are the optimal synthetic routes for preparing (R,Z)-tert-butyl carbamate derivatives, and how can stereochemical integrity be maintained?
- Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with hydroxylamine intermediates under controlled conditions. For example, asymmetric Mannich reactions using tert-butyl carbamate as a chiral auxiliary (e.g., with anhydrous THF and triethylamine as catalysts) yield stereochemically defined products . Purification via silica gel column chromatography and confirmation by -NMR (e.g., monitoring shifts at 2.70–3.18 ppm for -CH-NH-C=O groups) are critical to ensure purity and stereochemical fidelity .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Store refrigerated (2–8°C) in airtight containers to prevent hydrolysis of the tert-butoxy group .
- Light Sensitivity : Conduct UV-Vis spectroscopy to detect decomposition (e.g., monitoring absorbance at 250–300 nm for nitroso intermediates) .
- Moisture Control : Use Karl Fischer titration to ensure water content <0.1% in storage environments .
Q. What analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR can resolve stereochemistry (e.g., distinguishing R/Z configurations via coupling constants) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 327.4 for tert-butyl carbamates) and fragmentation patterns .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal analysis is recommended .
Advanced Research Questions
Q. How does the stereochemistry (R,Z) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict steric and electronic effects of the R/Z configuration on reaction pathways. For instance, the tert-butoxy group’s bulkiness may hinder nucleophilic attack at the carbamate carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity . Experimental validation via kinetic studies (monitoring by HPLC) is advised .
Q. What strategies mitigate side reactions during functionalization of the hydroxyimino group?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the hydroxyimino group with acetyl chloride before introducing electrophiles .
- pH Control : Maintain reactions at pH 7–8 to prevent unwanted oxidation of the imine moiety .
- Catalytic Optimization : Use Pd/C or Cu(I) catalysts for regioselective modifications (e.g., Click Chemistry with azides) .
Q. How can in silico methods predict the compound’s biological activity as a protease inhibitor intermediate?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., SARS-CoV-2 main protease) .
- ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP >3 indicates high membrane permeability) .
- In Vitro Validation : Pair computational results with enzyme inhibition assays (IC measurements via fluorescence quenching) .
Data Contradiction Analysis
Q. Discrepancies in reported yields for tert-butyl carbamate syntheses: How should researchers troubleshoot?
- Methodological Answer :
- Reaction Time : Extended stirring (18 hrs vs. 3 hrs) improves yields from 15% to 33% by ensuring complete conversion .
- Purification : Replace standard column chromatography with recrystallization (e.g., using DCM/hexane) to recover crystalline products with higher purity .
- Catalyst Loading : Adjust triethylamine stoichiometry (1.2–1.5 eq.) to neutralize HCl byproducts and prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
